Venoterpine

Übersicht

Beschreibung

Venoterpine is a natural product derived from the plant species Vinca minor, commonly known as the lesser periwinkle. It is a member of the alkaloid family and is composed of several different alkaloid molecules, including vincamine, vincristine, and vindoline. Venoterpine is of great interest to the scientific community due to its potential applications in drug discovery, medicine, and research.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Anticancer Properties : Venoterpine, isolated from the fruits of Camptotheca acuminata, a Chinese indigenous plant, has been noted for its presence alongside anticancer principles like camptothecin and 10-hydroxy-camptothecin. The sodium salt of 10-hydroxy-camptothecin, derived from similar sources, has been tested clinically for cancer treatment (Hsu, 1977).

Solid-State Characterization : In a study involving venlafaxine hydrochloride (VEN), a compound structurally related to venoterpine, solid-state characterization was performed. This involved analyzing different polymorphic forms of VEN using techniques like X-ray Powder Diffraction and Raman Spectroscopy. Such techniques could be applicable for the analysis of venoterpine as well (Bernardi et al., 2013).

Biological Attenuation Processes : Venlafaxine's chiral signature has been used to study biological attenuation processes in water. This indicates the potential for studying the behavior of venoterpine in similar environmental contexts, especially considering its pharmaceutical and possibly biologically active nature (Li et al., 2013).

Pharmacological Research : Venoterpine, being a part of the chemical constituents of Camptotheca acuminata, suggests its potential for further pharmacological research, especially in the context of plant-based medicine and natural product chemistry (Lin, 1977).

Eigenschaften

IUPAC Name |

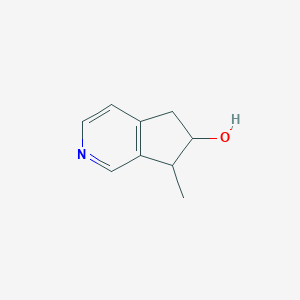

(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-8-5-10-3-2-7(8)4-9(6)11/h2-3,5-6,9,11H,4H2,1H3/t6-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIGOIPHPUCFOB-IMTBSYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2=C1C=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CC2=C1C=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170813 | |

| Record name | 5H-2-Pyrindin-6-ol, 6,7-dihydro-7-methyl-, (6R-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-2-Pyrindin-6-ol, 6,7-dihydro-7-methyl-, (6R-cis)- | |

CAS RN |

17948-42-4 | |

| Record name | 5H-2-Pyrindin-6-ol, 6,7-dihydro-7-methyl-, (6R-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017948424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-2-Pyrindin-6-ol, 6,7-dihydro-7-methyl-, (6R-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is venoterpine and where is it found?

A1: Venoterpine is a monoterpenoid alkaloid originally isolated from the fruits of Alstonia venenata R.Br. []. It has since been found in other plant species, including Strychnos pungens, Camptotheca acuminata, Alstonia angustiloba, Vinca pusilla, and Rauvolfia serpentina [, , , , ].

Q2: What is the molecular formula and weight of venoterpine?

A2: The molecular formula of venoterpine is C16H22N2O, and its molecular weight is 258.36 g/mol [, ].

Q3: Has the structure of venoterpine been confirmed?

A4: Yes, the structure of venoterpine has been determined and confirmed using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers have also established its absolute configuration [, ].

Q4: What is the significance of finding venoterpine alongside other bioactive compounds?

A5: The co-occurrence of venoterpine with other known bioactive compounds, like camptothecin in Camptotheca acuminata and various alkaloids in Alstonia angustiloba, suggests potential synergistic effects and warrants further investigation into its possible contributions to the overall therapeutic properties of these plants [, , ].

Q5: Are there any studies exploring the potential of venoterpine in treating sepsis?

A6: A metabolomics study identified venoterpine as one of ten potential biomarkers in the plasma of sepsis patients. This suggests that venoterpine levels could be investigated further for its potential role in sepsis diagnosis or monitoring [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)

![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)

![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)

![4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B170657.png)

![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B170659.png)